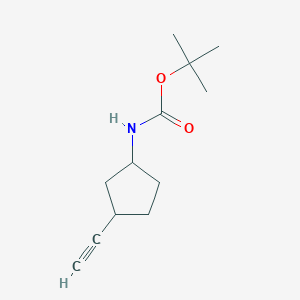

Tert-butyl (3-ethynylcyclopentyl)carbamate

概要

説明

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a solid compound that is used in various chemical reactions and research applications.

作用機序

Target of action

Carbamates are often used as protecting groups for amines in organic synthesis . They protect the amine group from unwanted reactions, allowing chemists to perform reactions on other parts of the molecule.

Mode of action

Carbamates can be installed and removed under relatively mild conditions . The installation of a carbamate protecting group typically involves the reaction of an amine with a carbamoyl chloride or an isocyanate .

Biochemical pathways

The exact biochemical pathways affected by “Tert-butyl (3-ethynylcyclopentyl)carbamate” are unknown due to the lack of specific information. Carbamates in general are involved in various biochemical pathways depending on their specific structure and the molecule they are protecting .

Pharmacokinetics

The ADME properties of “this compound” are unknown due to the lack of specific information. Carbamates are typically rapidly absorbed if inhaled or ingested .

Result of action

The molecular and cellular effects of “this compound” are unknown due to the lack of specific information. The primary result of carbamate action in organic synthesis is the protection of amine groups, allowing for selective reactions on other parts of the molecule .

生化学分析

Biochemical Properties

Tert-butyl (3-ethynylcyclopentyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proteases and esterases, which are crucial for various metabolic processes . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting their activity and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization. The compound’s interactions with key metabolic enzymes highlight its potential role in modulating metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

準備方法

The synthesis of tert-butyl (3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynylcyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

化学反応の分析

Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Tert-butyl (3-ethynylcyclopentyl)carbamate serves as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drugs.

- Antiepileptic Drugs : One notable application is in the synthesis of lacosamide, an antiepileptic medication. The compound acts as a precursor in the preparation of derivatives that exhibit enhanced efficacy against seizures. Research indicates that the carbamate derivative can be transformed into various active pharmaceutical ingredients (APIs) through established synthetic routes .

- Synthesis of N-Boc Protected Compounds : The compound is also utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial intermediates in drug development. The ability to protect amino groups while allowing further functionalization makes it valuable for creating complex molecules .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed reactions for synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities. The reactions typically involve coupling with aryl halides under mild conditions, yielding high purity products .

- Three-Component Coupling Reactions : The compound can also participate in three-component coupling reactions involving amines, carbon dioxide, and halides. This method allows for efficient synthesis of carbamates while minimizing side reactions, making it suitable for large-scale applications .

Industrial Applications

Beyond its role in pharmaceuticals, this compound has industrial applications:

- Fine Chemical Production : As a general industrial fine chemical, it is used in various chemical processes, including the production of specialty chemicals and agrochemicals. Its stability and reactivity make it a preferred choice for synthesizing other valuable compounds .

- Research and Development : The compound is frequently used in research settings to explore new synthetic pathways and develop novel materials with specific properties. Its ability to undergo diverse chemical transformations makes it a subject of interest in organic chemistry research .

Data Table: Summary of Applications

Case Study 1: Synthesis of Lacosamide

In a study published in Indian Journal of Chemistry, researchers demonstrated the use of this compound as a key intermediate in synthesizing lacosamide derivatives. The process involved multiple steps including protection-deprotection strategies that highlighted the compound's utility in generating biologically active molecules with improved pharmacological profiles.

Case Study 2: Tetrasubstituted Pyrroles

A research article detailed the successful synthesis of tetrasubstituted pyrroles using this compound as a building block. The study emphasized the efficiency and selectivity achieved through palladium-catalyzed methods, showcasing its potential for developing complex organic structures relevant to drug discovery.

類似化合物との比較

Tert-butyl (3-ethynylcyclopentyl)carbamate can be compared with other similar compounds, such as:

Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

Ethynylcyclopentyl carbamate: A related compound with similar structural features but different functional groups.

N-Boc-protected amines: Compounds with tert-butyl carbamate protecting groups used in peptide synthesis.

These compounds share some chemical properties and applications but differ in their specific reactivity and uses, highlighting the uniqueness of this compound in certain contexts.

生物活性

Tert-butyl (3-ethynylcyclopentyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, along with a cyclopentyl ring substituted with an ethynyl group.

Research indicates that this compound may interact with various biological targets, potentially affecting multiple pathways:

- Protease Inhibition : Preliminary studies suggest that similar carbamate derivatives can inhibit cysteine proteases, which are crucial in various biological processes including viral replication and apoptosis. The structural features of the compound may allow it to bind effectively to the active sites of these enzymes .

- Neuroprotective Effects : Some derivatives of carbamates have shown promise in protecting neuronal cells from amyloid-beta-induced toxicity, suggesting that this compound could also exhibit neuroprotective properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, data from related compounds provide insights:

- Absorption : The compound is expected to have high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It is predicted to be permeant to the blood-brain barrier, making it a candidate for neurological applications .

- Metabolism : Initial assessments indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable metabolic profile .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds exerted protective effects on astrocytes exposed to amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals . This suggests potential applications for treating neurodegenerative diseases like Alzheimer’s. -

SARS-CoV Protease Inhibition :

Investigations into similar dipeptide-type inhibitors revealed significant inhibitory activity against the SARS-CoV 3CL protease, indicating that modifications in the carbamate structure could enhance antiviral efficacy .

特性

IUPAC Name |

tert-butyl N-(3-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。